molecular formula C4H9NO B018537 (1-Aminocyclopropyl)methanol CAS No. 107017-72-1

(1-Aminocyclopropyl)methanol

Cat. No.: B018537
CAS No.: 107017-72-1
M. Wt: 87.12 g/mol
InChI Key: OBMKZINZPBARIK-UHFFFAOYSA-N
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Description

(1-Aminocyclopropyl)methanol: is an organic compound with the molecular formula C4H9NO It is a cyclopropane derivative where an amino group and a hydroxymethyl group are attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Aminocyclopropyl)methanol can be synthesized through the reaction of cyclopropylamine with formaldehyde. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: (1-Aminocyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Aminocyclopropyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (1-Aminocyclopropyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example:

Comparison with Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of ethylene in plants.

    Cyclopropanemethanol: A related compound with a hydroxymethyl group but without the amino group.

    Cyclopropylamine: A simpler amine derivative of cyclopropane

Properties

IUPAC Name

(1-aminocyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-4(3-6)1-2-4/h6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMKZINZPBARIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556559
Record name (1-Aminocyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107017-72-1
Record name 1-Aminocyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107017-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Aminocyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Aminocyclopropyl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic significance of (1-Aminocyclopropyl)methanol?

A1: this compound serves as a versatile building block in organic synthesis. It can be readily converted into other valuable compounds, particularly 2-substituted cyclobutanones. [, ] This transformation is particularly useful because cyclobutanones are important structural motifs found in various natural products and pharmaceuticals.

Q2: How is this compound synthesized using α-metalated cyclopropyl isocyanides?

A2: The synthesis involves a multi-step process:

  1. Formation of 2-oxazoline-4-spirocyclopropanes: α-metalated cyclopropyl isocyanides (specifically 1-Lithiocyclopropyl isocyanides) react with carbonyl compounds to yield 2-oxazoline-4-spirocyclopropanes. [, ]
  2. Hydrolysis: These spirocyclic intermediates are then hydrolyzed under either acidic or basic conditions. [, ]
  3. Product Formation: Acidic hydrolysis leads to the formation of (1-Aminocyclopropyl)methanols, while basic hydrolysis yields N-[1-(hydroxymethyl)cyclopropyl]formamides. [, ]

Q3: Can this compound derivatives be synthesized using alternative methods?

A3: Yes, a palladium-catalyzed decarboxylative cyclopropanation reaction can be utilized. [] This method involves reacting 2-alkylidenetrimethylene carbonates with isocyanates in the presence of a palladium catalyst and an electron-deficient triarylphosphine ligand. This reaction offers high selectivity for the formation of oxazolidinones of this compound. [] This alternative approach highlights the versatility in synthesizing this class of compounds.

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